molecular formula C9H18O2 B14655808 1,1-Diethoxy-2-methylbut-2-ene CAS No. 51786-74-4

1,1-Diethoxy-2-methylbut-2-ene

Katalognummer: B14655808
CAS-Nummer: 51786-74-4
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: LMRVULVTBUOSLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diethoxy-2-methylbut-2-ene is an organic compound with the molecular formula C9H18O2 It is an acyclic alkene characterized by the presence of two ethoxy groups attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-methylbut-2-ene can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with ethanol in the presence of an acid catalyst to form the desired product. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced separation techniques ensures the consistent production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Diethoxy-2-methylbut-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1,1-Diethoxy-2-methylbut-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Diethoxy-2-methylbut-2-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. This allows it to react with electrophiles, forming new chemical bonds and leading to the formation of different products. The ethoxy groups can also participate in nucleophilic substitution reactions, further diversifying its reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1-Diethoxy-2-methylbut-2-ene is unique due to the presence of both ethoxy groups and a methyl group on the butene backbone. This combination of functional groups enhances its reactivity and makes it a versatile compound for various chemical transformations and applications .

Eigenschaften

CAS-Nummer

51786-74-4

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

1,1-diethoxy-2-methylbut-2-ene

InChI

InChI=1S/C9H18O2/c1-5-8(4)9(10-6-2)11-7-3/h5,9H,6-7H2,1-4H3

InChI-Schlüssel

LMRVULVTBUOSLU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=CC)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.